molecular formula C24H28N2 B160602 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene CAS No. 2687-27-6

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene

Cat. No.: B160602
CAS No.: 2687-27-6
M. Wt: 344.5 g/mol
InChI Key: KWOIWTRRPFHBSI-UHFFFAOYSA-N
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Safety and Hazards

“1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

While specific future directions for “1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene” are not mentioned in the search results, similar compounds have been used in the synthesis of covalent organic frameworks . These frameworks have potential applications in optoelectronic devices .

Biochemical Analysis

Biochemical Properties

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the synthesis of polyimides, such as polyimide synthase. The nature of these interactions typically involves the formation of covalent bonds between the amino groups of this compound and the active sites of the enzymes, leading to the formation of polyimide chains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in the synthesis of polyimides, thereby enhancing the production of these polymers within the cells. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes involved in polyimide synthesis, leading to enzyme activation or inhibition. This binding interaction is facilitated by the amino groups of the compound, which form covalent bonds with the enzymes. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance the synthesis of polyimides without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of polyimides. It interacts with enzymes such as polyimide synthase and other cofactors that facilitate the polymerization process. These interactions can affect metabolic flux and the levels of various metabolites within the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions .

Chemical Reactions Analysis

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its amino groups, which provide it with distinct reactivity and applications in various fields .

Properties

IUPAC Name

4-[2-[3-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16H,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOIWTRRPFHBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893472
Record name Bisaniline M
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2687-27-6
Record name 4,4′-[1,3-Phenylenebis(1-methylethylidene)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2687-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisaniline M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene in the synthesis of gas separation membranes?

A: this compound serves as a diamine monomer in the synthesis of polyimide copolymers. [, ] These copolymers are used to create membranes capable of separating gases like oxygen from a mixture. The specific structure of this diamine, along with other chosen monomers like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride and 2,3,5,6-tetramethyl-1,4-phenylenediamine, contributes to the final polymer's properties, influencing its permeability and selectivity for specific gases. []

Q2: How does the incorporation of this compound into polyimides affect their gas separation performance?

A: While the provided research [, ] focuses on the synthesis and general properties of the polyimide copolymer containing this compound, it doesn't delve into specific gas separation data or compare its performance to polymers lacking this monomer. Further research is needed to directly assess how this diamine contributes to the oxygen permeability and selectivity of the resulting membrane.

Q3: What are the potential advantages of using polyimides synthesized with this compound in gas separation applications?

A: The research suggests that incorporating this compound into polyimides can lead to membranes with high oxygen permeability and selectivity. [, ] This is desirable for applications requiring efficient oxygen enrichment, such as:

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